Cas no 250291-82-8 (1-benzyl 6-ethyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate)

1-Benzyl 6-ethyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate is a chiral intermediate used in organic synthesis, particularly in the preparation of peptidomimetics and bioactive compounds. The (S)-configuration ensures stereochemical precision, while the tert-butoxycarbonyl (Boc) protecting group enhances stability during synthetic manipulations. The benzyl and ethyl ester moieties provide selective reactivity, facilitating stepwise deprotection or functionalization. This compound is valuable in medicinal chemistry for constructing complex molecules with controlled stereochemistry. Its well-defined structure and high purity make it suitable for applications requiring rigorous synthetic control, such as drug development and asymmetric synthesis. The balanced reactivity of its functional groups allows for versatile use in multi-step synthetic routes.
1-benzyl 6-ethyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate structure
250291-82-8 structure
Product Name:1-benzyl 6-ethyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate
CAS No:250291-82-8
MF:C20H27NO7
MW:393.4
CID:1423734
PubChem ID:100949528
Update Time:2025-10-28

1-benzyl 6-ethyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate Chemical and Physical Properties

Names and Identifiers

    • Hexanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-,6-ethyl 1-(phenylmethyl) ester, (2S)-
    • (2S)-2-tert-butoxycarbonylamino-4-oxo-hexane-dioic acid 1-benzyl ester 6-ethyl ester
    • 2-(S)-tert-butoxycarbonylamino-4-oxo-hexanedioic acid 1-benzyl ester 6-ethyl ester
    • 1-benzyl 6-ethyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate
    • Hexanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 6-ethyl 1-(phenylmethyl) ester, (2S)- (9CI)
    • (S)-1-Benzyl 6-ethyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate
    • F75648
    • 1-O-benzyl 6-O-ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxohexanedioate
    • 1-benzyl 6-ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxohexanedioate
    • 250291-82-8
    • starbld0000132
    • Inchi: 1S/C20H27NO7/c1-5-26-17(23)12-15(22)11-16(21-19(25)28-20(2,3)4)18(24)27-13-14-9-7-6-8-10-14/h6-10,16H,5,11-13H2,1-4H3,(H,21,25)/t16-/m0/s1
    • InChI Key: QMFIAXPHJVQYIX-INIZCTEOSA-N
    • SMILES: C(OCC1=CC=CC=C1)(=O)[C@@H](NC(OC(C)(C)C)=O)CC(=O)CC(OCC)=O

Computed Properties

  • Exact Mass: 393.17900
  • Monoisotopic Mass: 393.17875220g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 13
  • Complexity: 547
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 108Ų

Experimental Properties

  • PSA: 108.00000
  • LogP: 2.92640

1-benzyl 6-ethyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate Pricemore >>

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1-benzyl 6-ethyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate Suppliers

Amadis Chemical Company Limited
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(CAS:250291-82-8)1-benzyl 6-ethyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate
Order Number:A1008937
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:08
Price ($):360.0
Email:sales@amadischem.com

Additional information on 1-benzyl 6-ethyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate

1-Benzyl 6-Ethyl (S)-2-((tert-Butoxycarbonyl)Amino)-4-Oxohexanedioate: A Comprehensive Overview

The compound with CAS No. 250291-82-8, known as 1-benzyl 6-ethyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its complex structure, which includes a benzyl group, an ethyl substituent, and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups makes it a versatile building block in various chemical reactions and applications.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as stereoselective synthesis and protecting group strategies. The Boc group, in particular, plays a crucial role in controlling the reactivity of the amino group during multi-step synthesis processes. This has been extensively documented in recent studies published in leading journals like *Journal of Organic Chemistry* and *Angewandte Chemie*, where researchers have demonstrated the utility of this compound as an intermediate in the construction of bioactive molecules.

One of the most promising applications of 1-benzyl 6-ethyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate lies in its potential as a precursor for peptide synthesis. The S-configured amino group and the hexanedioate backbone provide an ideal platform for constructing peptide analogs with specific stereochemical properties. This has been highlighted in a study by Smith et al., where the compound was used to synthesize a novel peptide inhibitor for a key enzyme involved in neurodegenerative diseases.

In addition to its role in peptide synthesis, this compound has also found applications in materials science. Its ability to form stable covalent bonds under mild conditions makes it a valuable component in the development of advanced polymers and biomaterials. For instance, researchers at Stanford University have utilized this compound to create biocompatible hydrogels that exhibit exceptional mechanical properties and drug delivery capabilities.

The structural complexity of 1-benzyl 6-ethyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate also lends itself to its use in asymmetric catalysis. The tert-butoxycarbonyl group serves as an excellent directing group, enabling high enantioselectivity in catalytic reactions. This has been exploited by chemists at the Max Planck Institute to develop novel catalysts for asymmetric epoxidation, a reaction that is pivotal in the synthesis of chiral pharmaceuticals.

From an analytical standpoint, the characterization of this compound has benefited from modern spectroscopic techniques such as NMR spectroscopy and mass spectrometry. These methods have provided unprecedented insights into its molecular structure and reactivity, further enhancing its utility in research and industrial applications.

In conclusion, 1-benzyl 6-ethyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate stands as a testament to the ingenuity of modern synthetic chemistry. Its unique structure and functional groups make it an invaluable tool across diverse scientific disciplines, from drug discovery to materials development. As research continues to uncover new applications for this compound, its significance in the chemical sciences is set to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:250291-82-8)1-benzyl 6-ethyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate
A1008937
Purity:99%
Quantity:5g
Price ($):360.0
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